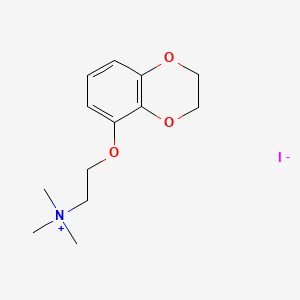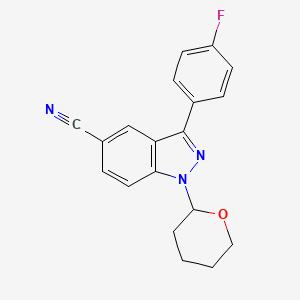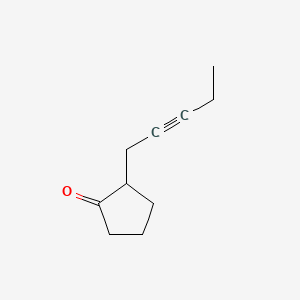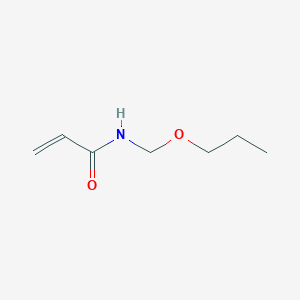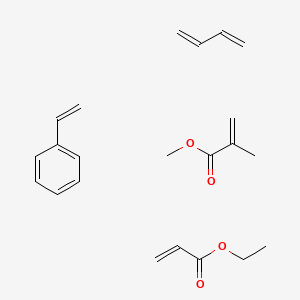![molecular formula C23H29ClN4O B13741365 3-Benzyl-7-chloro-2-[1-[3-(dimethylamino)propylamino]propyl]quinazolin-4-one](/img/structure/B13741365.png)
3-Benzyl-7-chloro-2-[1-[3-(dimethylamino)propylamino]propyl]quinazolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Benzyl-7-chloro-2-[1-[3-(dimethylamino)propylamino]propyl]quinazolin-4-one is a synthetic organic compound belonging to the quinazoline family Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-7-chloro-2-[1-[3-(dimethylamino)propylamino]propyl]quinazolin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Quinazolinone Core: This step involves the cyclization of appropriate precursors to form the quinazolinone structure.
Introduction of the Benzyl and Chloro Groups: The benzyl and chloro substituents are introduced through nucleophilic substitution reactions.
Attachment of the Dimethylamino Propylamino Group: This step involves the reaction of the intermediate with 3-(dimethylamino)propylamine under controlled conditions to achieve the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-Benzyl-7-chloro-2-[1-[3-(dimethylamino)propylamino]propyl]quinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylic or chloro positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of amine derivatives.
Applications De Recherche Scientifique
3-Benzyl-7-chloro-2-[1-[3-(dimethylamino)propylamino]propyl]quinazolin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 3-Benzyl-7-chloro-2-[1-[3-(dimethylamino)propylamino]propyl]quinazolin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Benzyl-7-chloro-4-oxo-3,4-dihydroquinazolin-2-yl-propyl]-4-bromo-N-(3-dimethylamino-propyl)-benzamide
- 3-(Dimethylamino)-1-propylamine
Uniqueness
3-Benzyl-7-chloro-2-[1-[3-(dimethylamino)propylamino]propyl]quinazolin-4-one stands out due to its specific substituents, which confer unique chemical and biological properties. Its combination of benzyl, chloro, and dimethylamino propylamino groups makes it a versatile compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C23H29ClN4O |
|---|---|
Poids moléculaire |
413.0 g/mol |
Nom IUPAC |
3-benzyl-7-chloro-2-[1-[3-(dimethylamino)propylamino]propyl]quinazolin-4-one |
InChI |
InChI=1S/C23H29ClN4O/c1-4-20(25-13-8-14-27(2)3)22-26-21-15-18(24)11-12-19(21)23(29)28(22)16-17-9-6-5-7-10-17/h5-7,9-12,15,20,25H,4,8,13-14,16H2,1-3H3 |
Clé InChI |
VQTVKAGNCMNFBX-UHFFFAOYSA-N |
SMILES canonique |
CCC(C1=NC2=C(C=CC(=C2)Cl)C(=O)N1CC3=CC=CC=C3)NCCCN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


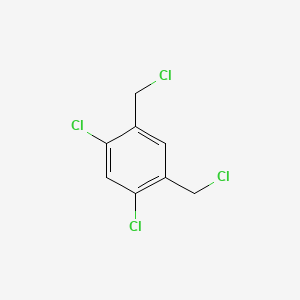

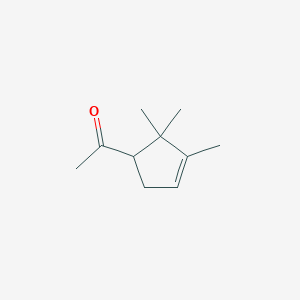




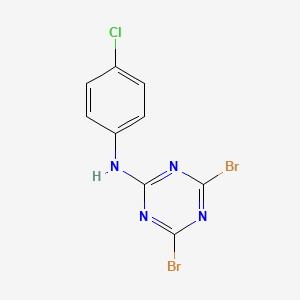
![azane;[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-imino-2,8-ditritio-3H-purin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13741329.png)
